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Compound of Interest

Compound Name: 4-Pentylphenylacetylene-d7

Cat. No.: B15561844

Audience: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide and representative certificate of
analysis for 4-Pentylphenylacetylene-d7. It details the physicochemical properties, analytical
data, and the methodologies employed for the characterization of this deuterated compound.
As a specific certificate of analysis for this compound is not publicly available, this guide has
been constructed using data from its non-deuterated analog, established principles of isotopic
labeling, and typical specifications for such chemical standards.

Physicochemical Properties

An overview of the key physical and chemical properties of 4-Pentylphenylacetylene-d7 is
presented below.
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Property

Value

Source/Comment

Chemical Name

1-(Ethynyl-d1)-4-(pentyl-

Based on IUPAC nomenclature

d7)benzene for deuterated compounds.
Molecular Formula CisHoD~
] Calculated based on the
Molecular Weight 179.31 g/mol o
specific isotopes.
The non-deuterated analog is
CAS Number Not available registered under CAS 79887-
10-8.[1]
] Based on the appearance of
Appearance Pale yellow oil
the non-deuterated form.[1]
Soluble in chloroform and N
B ] Based on the solubility of the
Solubility other common organic
non-deuterated form.[1]
solvents.
Store in a dark, dry Based on recommendations
Storage environment at room for the non-deuterated analog.

temperature.

[1]

Analytical Data

The following tables provide representative analytical data for 4-Pentylphenylacetylene-d7.

The presented values are derived from typical quality control specifications for commercial

deuterated compounds and spectroscopic data from the non-deuterated analog.

Table 2.1: Purity and Isotopic Enrichment

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.benchchem.com/product/b15561844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Specification Method

High-Performance Liquid

Chemical Purity >98%
Chromatography (HPLC)
Mass Spectrometry (MS) and
Isotopic Enrichment >98 atom % D Nuclear Magnetic Resonance

(NMR) Spectroscopy

Comment: Commercially
available deuterated
compounds for research
purposes typically exhibit both
chemical and isotopic purity

levels exceeding 98%.[1]

Table 2.2: Representative *H NMR Data

The *H NMR spectrum of 4-Pentylphenylacetylene-d7 is expected to primarily show signals
corresponding to the aromatic protons, as the acetylenic and pentyl protons have been
substituted with deuterium. The chemical shifts provided are based on the spectrum of the non-
deuterated analog, 4-pentylphenylacetylene.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.benchchem.com/product/b15561844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
2 X Ar-H (ortho to
~7.42 Doublet ~8.3
pentyl group)
2 X Ar-H (meta to
~7.14 Doublet ~8.3

pentyl group)

Reference data for
non-deuterated 4-
pentylphenylacetylene
: 1H NMR (CDClz): &
7.42 (d, J=8.3 Hz,
2H), 7.14 (d, J=8.3
Hz, 2H), 3.04 (s, 1H),
2.61 (t, J=7.8 Hz, 2H),
1.65-1.57 (m, 2H),
1.36-1.26 (m, 4H),
0.90 (t, J= 6.6Hz, 3H).
[1]

Table 2.3: Representative Mass Spectrometry Data

The mass spectrum for 4-Pentylphenylacetylene-d7 is expected to display a molecular ion

peak that reflects its deuterated mass. The fragmentation pattern will be influenced by the

locations of the deuterium atoms.
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m/z (amu) Interpretation
179.3 [M]*, Molecular ion of Ciz3HoD7
178.3 [M-D]*, Loss of a deuterium atom

[M - CaDs]™*, Indicative of the loss of a

122.1 _
deuterated butyl radical

[M - CsD7]*, Indicative of the loss of the

105.1
deuterated pentyl group

Comment: This fragmentation pattern is a
theoretical prediction based on the known mass
spectrometric behavior of phenylacetylene and
related alkylbenzenes. The deuterium labels will
result in characteristic mass shifts of the

fragments.

Experimental Protocols

This section outlines the methodologies for the primary analytical techniques used in the
characterization of 4-Pentylphenylacetylene-d7.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis

Objective: To ascertain the chemical purity of 4-Pentylphenylacetylene-d7 by separating it
from potential impurities, including any residual non-deuterated starting material.

Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:

e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um particle size).
o Mobile Phase: A gradient of acetonitrile and water.

e Gradient Program:
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0-5 min: 50% Acetonitrile

[e]

(¢]

5-20 min: Ramp from 50% to 95% Acetonitrile

20-25 min: Hold at 95% Acetonitrile

[¢]

25-26 min: Return from 95% to 50% Acetonitrile

[¢]

[e]

26-30 min: Hold at 50% Acetonitrile

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

e Detection Wavelength: 240 nm.

e Injection Volume: 10 pL.

Sample Preparation:

o The sample is dissolved in acetonitrile to a final concentration of approximately 1.0 mg/mL.
Data Analysis:

o Purity is determined by calculating the area percentage of the main peak in the resulting
chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of the remaining protons.
Instrumentation: A 300 MHz or higher field strength NMR spectrometer.
H NMR Protocol:

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a
suitable deuterated solvent (e.g., chloroform-d).

o Data Acquisition: A standard proton NMR spectrum is recorded.
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o Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to
confirm the aromatic proton environment. The absence of signals in the aliphatic and
acetylenic regions of the spectrum serves as evidence for successful deuteration.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of 4-
Pentylphenylacetylene-d7.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-HRMS or GC-MS).
Protocol:

o Sample Introduction: The sample is introduced into the mass spectrometer via a suitable
method such as direct infusion, liquid chromatography (LC), or gas chromatography (GC).

« lonization: An appropriate ionization technique is utilized, for instance, Electron lonization for
GC-MS or Electrospray lonization for LC-MS.

o Data Acquisition: A mass spectrum is acquired over a relevant mass-to-charge ratio range.
e Data Analysis:

o The molecular ion peak is identified to confirm the molecular weight of the deuterated
compound.

o The isotopic enrichment is calculated by measuring the relative intensities of the
isotopologue peaks (M, M-1, M-2, etc., which arise from the presence of residual protons).

Mandatory Visualizations
Diagram 4.1: Quality Control Workflow for Deuterated
Compounds
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Figure 1: Quality Control Workflow for 4-Pentylphenylacetylene-d7
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Caption: Quality Control Workflow for 4-Pentylphenylacetylene-d7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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